molecular formula C8H2F6N2O6 B6312988 1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene CAS No. 1357625-97-8

1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene

Cat. No.: B6312988
CAS No.: 1357625-97-8
M. Wt: 336.10 g/mol
InChI Key: VQXDXAJDGPNLCH-UHFFFAOYSA-N
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Description

1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene: is an aromatic compound characterized by the presence of two trifluoromethoxy groups and two nitro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene typically involves the introduction of trifluoromethoxy groups and nitro groups onto a benzene ring. One common method is the nitration of 1,2-bis(trifluoromethoxy)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reactive and potentially hazardous reagents involved.

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitro groups on the benzene ring make it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the nitro groups.

    Reduction: Amino derivatives where nitro groups are converted to amino groups.

    Oxidation: Oxidized derivatives, although these are less common.

Scientific Research Applications

1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene is largely dependent on its chemical structure. The presence of electron-withdrawing trifluoromethoxy and nitro groups influences its reactivity and interactions with other molecules. In biological systems, the compound may interact with enzymes or receptors, altering their activity through covalent or non-covalent interactions. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

    1,2-Bis(trifluoromethoxy)benzene: Lacks the nitro groups, making it less reactive in certain chemical reactions.

    3,5-Dinitrobenzotrifluoride: Contains nitro groups but only one trifluoromethoxy group, resulting in different electronic properties.

    1,2,4,5-Tetrakis(trifluoromethoxy)benzene: Contains more trifluoromethoxy groups, leading to increased electron-withdrawing effects.

Uniqueness: 1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene is unique due to the combination of both trifluoromethoxy and nitro groups on the benzene ring. This combination imparts distinct electronic properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1,5-dinitro-2,3-bis(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F6N2O6/c9-7(10,11)21-5-2-3(15(17)18)1-4(16(19)20)6(5)22-8(12,13)14/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXDXAJDGPNLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)(F)F)OC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F6N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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